molecular formula C9H7BrF2O2 B1435861 Methyl 4-(Bromomethyl)-2,6-difluorobenzoate CAS No. 1337606-76-4

Methyl 4-(Bromomethyl)-2,6-difluorobenzoate

Cat. No.: B1435861
CAS No.: 1337606-76-4
M. Wt: 265.05 g/mol
InChI Key: BFEKOTUJVAIWPK-UHFFFAOYSA-N
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Description

Methyl 4-(Bromomethyl)-2,6-difluorobenzoate is an organic compound with the molecular formula C9H7BrF2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromomethyl and difluoromethyl groups

Biochemical Analysis

Biochemical Properties

Methyl 4-(Bromomethyl)-2,6-difluorobenzoate plays a crucial role in biochemical reactions, particularly in the synthesis of potential anti-HIV agents and as a catalyst for the rearrangement of benzylthiothiazoline derivatives in the preparation of aldose reductase inhibitors . It interacts with various enzymes and proteins, facilitating these biochemical transformations. The ester group in this compound is slightly twisted out of the plane of the central aromatic ring, which may influence its reactivity and interactions with biomolecules .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ester group, which is slightly twisted out of the plane of the central aromatic ring, may play a role in its binding interactions and reactivity . These interactions can lead to the inhibition or activation of specific enzymes, thereby influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound is stable under inert gas (nitrogen or argon) at 2-8°C

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(Bromomethyl)-2,6-difluorobenzoate typically involves the bromination of methyl 2,6-difluorobenzoate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, leading to the selective bromination at the methyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(Bromomethyl)-2,6-difluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) under mild heating.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of 4-(Carboxymethyl)-2,6-difluorobenzoic acid.

    Reduction: Formation of 4-(Hydroxymethyl)-2,6-difluorobenzyl alcohol.

Scientific Research Applications

Methyl 4-(Bromomethyl)-2,6-difluorobenzoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(Bromomethyl)-2,6-difluorobenzoate is unique due to the presence of both bromomethyl and difluoromethyl groups, which impart distinct reactivity and properties compared to its analogs. The difluoromethyl groups enhance its lipophilicity and metabolic stability, making it a valuable intermediate in drug design and synthesis.

Properties

IUPAC Name

methyl 4-(bromomethyl)-2,6-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c1-14-9(13)8-6(11)2-5(4-10)3-7(8)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEKOTUJVAIWPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1F)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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